Prop-1-enesulphonyl isocyanate

Description

This compound has a molecular formula of C₁₃H₁₅NO, a molecular weight of 201.26 g/mol, and a boiling point of 268–271°C. It is used industrially as a monomer for synthesizing novel polymer backbones, including high-performance acrylic emulsions, plastic/rubber modifiers, coatings, adhesives, and reactive chemicals. Its storage requires protection from humidity under nitrogen .

Properties

CAS No. |

13881-54-4 |

|---|---|

Molecular Formula |

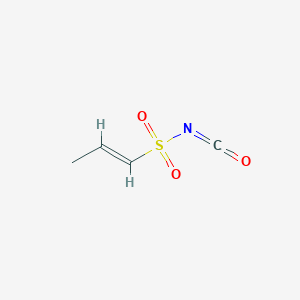

C4H5NO3S |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(E)-N-(oxomethylidene)prop-1-ene-1-sulfonamide |

InChI |

InChI=1S/C4H5NO3S/c1-2-3-9(7,8)5-4-6/h2-3H,1H3/b3-2+ |

InChI Key |

DAONPBQTUWQEQJ-NSCUHMNNSA-N |

SMILES |

CC=CS(=O)(=O)N=C=O |

Isomeric SMILES |

C/C=C/S(=O)(=O)N=C=O |

Canonical SMILES |

CC=CS(=O)(=O)N=C=O |

Other CAS No. |

13881-54-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

- CAS : 822-06-0 ()

- Structure : Aliphatic diisocyanate (two –NCO groups).

- Applications : Widely used in polyurethane (PU) production, contributing to flexibility and weather resistance in coatings and elastomers ().

- Reactivity : High crosslinking capacity due to dual –NCO groups, enabling robust polymer networks.

- Safety : Classified under GHS 1.0; hazards include respiratory sensitization ().

Key Difference: Unlike Prop-1-enesulphonyl isocyanate (mono-isocyanate with aromatic substituents), HDI’s aliphatic structure and dual reactivity make it suitable for high-durability applications .

Chlorosulfonyl Isocyanate

- CAS : 1189-71-5 ()

- Structure : Contains a sulfonyl (–SO₂) group adjacent to the isocyanate (–NCO).

- Applications : Reactive intermediate in sulfonamide and heterocyclic synthesis.

- Reactivity : Enhanced electrophilicity due to the electron-withdrawing sulfonyl group, enabling rapid nucleophilic attacks.

- Safety : Requires stringent handling (e.g., immediate skin/eye decontamination) due to high toxicity .

Key Difference : The sulfonyl group in Chlorosulfonyl isocyanate increases its reactivity compared to Prop-1-enesulphonyl derivatives, limiting its use in polymer synthesis but favoring small-molecule chemistry .

4-Chlorophenyl Isocyanate

- Structure : Aromatic isocyanate with a chlorine substituent ().

- Applications : Used in synthesizing indole-derived bioactive molecules (e.g., compounds 48–52, ).

- Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, facilitating reactions with nucleophiles like amines or alcohols.

Key Difference : Unlike this compound, 4-chlorophenyl isocyanate’s aromatic structure and halogen substituent favor pharmaceutical intermediates over bulk polymer production .

Alicyclic Urethane Prepolymers

- Structure : Terminated with isocyanate groups, derived from polycarbonate polyols ().

- Applications : Moisture-curable adhesives with superior light resistance and adhesion.

- Reactivity : Combines alicyclic backbone stability with terminal –NCO reactivity for controlled curing.

Key Difference : These prepolymers prioritize thermal and UV stability, contrasting with this compound’s role in acrylic emulsions and coatings .

Data Table: Comparative Properties of Isocyanates

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3-[(Prop-1-en-2-yl)phenyl] prop-2-yl isocyanate | 2094-99-7 | C₁₃H₁₅NO | 201.26 | 268–271 | Polymers, coatings, adhesives |

| Hexamethylene diisocyanate | 822-06-0 | C₆H₁₂N₂O₂ | 168.19 | 255–260 | Polyurethanes, elastomers |

| Chlorosulfonyl isocyanate | 1189-71-5 | ClSO₂NCO | 143.53 | 94–96 (at 10 mmHg) | Sulfonamide synthesis |

| 4-Chlorophenyl isocyanate | – | C₇H₄ClNO | 153.57 | ~210 | Pharmaceutical intermediates |

Research Findings and Structural Insights

- Reactivity Trends :

- Alicyclic prepolymers () balance mechanical strength and light resistance, unlike linear aliphatic HDI-based PUs .

- Safety Considerations: Mono-isocyanates (e.g., Prop-1-enesulphonyl) generally pose lower inhalation risks than di-isocyanates like HDI .

Q & A

Q. What are the key synthetic pathways for producing prop-1-enesulphonyl isocyanate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonylation of propenylamine derivatives or through condensation reactions involving sulfonyl chlorides and isocyanate precursors. Reaction parameters such as temperature (e.g., −20°C to 25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios significantly affect product stability and purity. Characterization via H/C NMR and IR spectroscopy is critical to confirm the presence of the isocyanate (-NCO) functional group .

Q. How can researchers safely handle this compound in laboratory settings, given its reactivity?

Due to its electrophilic nature, strict safety protocols are required:

- Use inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation.

- Employ cold traps or scavengers (e.g., triethylamine) to neutralize residual isocyanate.

- Monitor air quality for isocyanate vapors using OSHA-recommended methods (e.g., impinger sampling with HPLC analysis) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

- FT-IR : Confirmation of the isocyanate group (sharp peak at ~2250–2275 cm).

- NMR : H and C spectra to resolve allylic sulfonyl and isocyanate moieties.

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound with nucleophiles?

Discrepancies in reactivity (e.g., with amines vs. alcohols) may arise from steric hindrance or electronic effects. Computational methods (DFT calculations) can model transition states, while kinetic studies under controlled conditions (e.g., variable pH, temperature) clarify rate-determining steps. Cross-validation with analogous compounds (e.g., methyl isocyanate) is advised .

Q. What strategies optimize the use of this compound in polymer chemistry, particularly for creating thermally stable materials?

Advanced applications involve copolymerization with diols or diamines to form polyurethanes or polyureas. Design considerations:

- Monomer ratios : Balancing crosslinking density and mechanical properties.

- Thermogravimetric analysis (TGA) : To assess thermal degradation thresholds (>300°C).

- Solvent-free synthesis : Reduces side reactions and improves scalability .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives for biological studies?

Reproducibility issues often stem from trace moisture or oxygen. Mitigation steps:

- Strict anhydrous conditions : Use molecular sieves and Schlenk-line techniques.

- Batch consistency : Validate purity via HPLC before biological assays.

- Documentation : Detailed logs of reaction parameters (e.g., humidity levels, stirring rates) to isolate variables .

Q. What methodological frameworks are effective for analyzing conflicting data on the toxicity of this compound in in vitro models?

Contradictory toxicity reports require:

- Dose-response studies : IC values across multiple cell lines (e.g., HEK293 vs. HepG2).

- Omics integration : Transcriptomic/proteomic profiling to identify pathway-specific effects.

- Negative controls : Include structurally similar non-toxic analogs (e.g., sulfonamides) to isolate isocyanate-specific effects .

Q. How can researchers design experiments to explore novel applications of this compound in asymmetric catalysis?

Focus on chiral induction mechanisms:

- Ligand screening : Test chiral phosphines or bisoxazolines for enantioselective additions.

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Theoretical modeling : Predict steric/electronic influences on catalytic cycles .

Methodological and Ethical Considerations

Q. What steps ensure data integrity when publishing studies involving this compound?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How can interdisciplinary teams minimize bias in collaborative research on this compound?

Implement structured workflows:

- Blinded analyses : Separate synthesis and characterization teams.

- Pre-registration : Document hypotheses and protocols before data collection.

- Conflict resolution : Regular peer debriefs to address interpretive differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.